molecular formula C15H13N3O3S B3929855 4-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide

4-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3929855
M. Wt: 315.3 g/mol
InChI Key: DSAHHQNMPFGCQC-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 4-nitrophenylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 4-nitrophenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Sulfoxides or sulfones.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide
  • 3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
  • 3-Methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide

Uniqueness

4-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-methyl and 4-nitrophenylcarbamothioyl groups can impart distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-N-[(4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-2-4-11(5-3-10)14(19)17-15(22)16-12-6-8-13(9-7-12)18(20)21/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAHHQNMPFGCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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